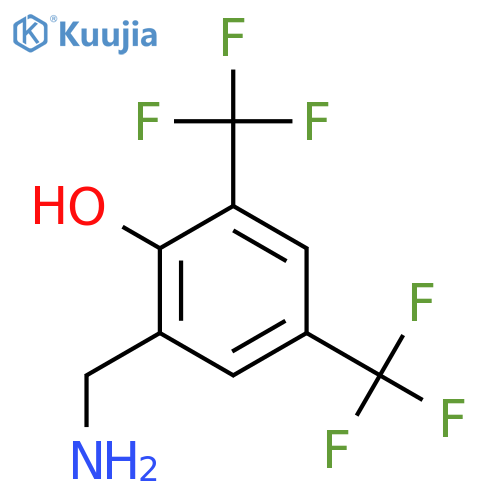Cas no 1805465-66-0 (3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine)

3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine
-
- インチ: 1S/C9H7F6NO/c10-8(11,12)5-1-4(3-16)7(17)6(2-5)9(13,14)15/h1-2,17H,3,16H2
- InChIKey: WXFOKADPITZUNT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(F)(F)F)=CC(CN)=C1O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 46.2
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004210-1g |
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine |
1805465-66-0 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamineに関する追加情報
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine (CAS No. 1805465-66-0): Properties, Applications, and Market Insights
3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine (CAS No. 1805465-66-0) is a highly specialized fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl and hydroxyl functional groups, serves as a versatile building block in organic synthesis. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it particularly valuable in drug discovery and material science applications.
The molecular structure of 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine features a benzylamine core substituted with two trifluoromethyl groups at the 3 and 5 positions, along with a hydroxyl group at the 2 position. This arrangement imparts distinct electronic and steric properties, which are crucial for its reactivity in various chemical transformations. Researchers often explore its potential as an intermediate in the synthesis of bioactive molecules, owing to its ability to modulate pharmacokinetic properties.
In recent years, the demand for fluorinated compounds like 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine has surged, driven by their applications in medicinal chemistry. Fluorine incorporation is a common strategy to improve drug potency, selectivity, and bioavailability. This compound is particularly relevant in the development of kinase inhibitors and antimicrobial agents, where its structural motifs align with current trends in small-molecule drug design. Additionally, its utility extends to materials science, where fluorinated aromatics are employed in liquid crystals and high-performance polymers.
The synthesis of 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine typically involves multi-step organic reactions, including halogenation, amination, and protective group chemistry. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, reflecting the growing emphasis on sustainable and efficient synthetic methodologies. These innovations address the increasing need for scalable and environmentally friendly processes in fine chemical manufacturing.
From a commercial perspective, 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine is available through specialized chemical suppliers catering to research and industrial sectors. Its market dynamics are influenced by the expanding applications of fluorinated building blocks in drug discovery and material science. Pricing and availability may vary based on purity grades and custom synthesis requirements, with suppliers often offering tailored solutions to meet specific project needs.
Safety and handling of 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine adhere to standard laboratory protocols for aromatic amines. Proper personal protective equipment (PPE) and ventilation are recommended during its use. While not classified as a hazardous material under most regulatory frameworks, its handling should align with general chemical safety practices to ensure workplace safety and environmental compliance.
Looking ahead, the role of 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine in advancing fluorine chemistry is expected to grow, particularly as the pharmaceutical industry continues to prioritize the development of fluorinated therapeutics. Its structural features align with emerging trends in targeted drug delivery and precision medicine, positioning it as a compound of enduring relevance in scientific research and industrial applications.
1805465-66-0 (3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine) 関連製品
- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)




